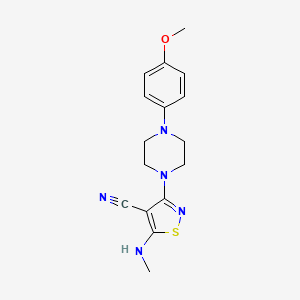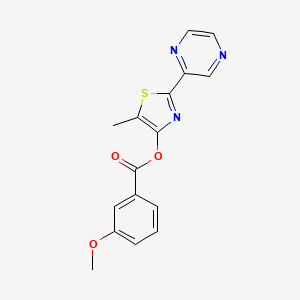
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate
Overview
Description
5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
The compound 5-Methyl-2-(2-pyrazinyl)-1,3-thiazol-4-yl 3-methoxybenzenecarboxylate is involved in various chemical synthesis processes, demonstrating its utility in creating complex molecular structures. For instance, it participates in ester migration and phenyl migration reactions during the rearrangement of specific Diels–Alder adducts, indicating its reactivity and potential for generating diverse chemical entities (Abbott et al., 1974).
Antimicrobial and Anticancer Properties
This compound and its derivatives have been studied for their potential antimicrobial and anticancer activities. Research on new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, has revealed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016). Additionally, synthesis efforts aimed at new 5-arylazothiazole derivatives containing the thiazole moiety have explored their antimicrobial potential, further underscoring the broad applicability of this compound in developing therapeutic agents (Abdelhamid et al., 2010).
Enzyme Inhibition and Biological Activity
The exploration of methoxytetrahydropyrans, closely related to the core structure of interest, as selective and potent 5-lipoxygenase inhibitors, suggests potential applications in inflammatory conditions. This research provides insights into the design of orally active compounds with significant enzyme inhibition capabilities (Crawley et al., 1992).
Heterocyclic Chemistry and Drug Design
The compound's involvement in the synthesis of diverse heterocyclic structures, such as thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole, highlights its importance in drug design and discovery, particularly for antimicrobial and anti-proliferative applications (Mansour et al., 2020).
Antioxidant Properties
Research into Schiff bases containing triazole and pyrazole rings, which share structural similarities with the compound of interest, demonstrates significant antioxidant and α-glucosidase inhibitory activities. These findings suggest potential applications in managing oxidative stress and glucose metabolism disorders (Pillai et al., 2019).
Properties
IUPAC Name |
(5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-10-14(19-15(23-10)13-9-17-6-7-18-13)22-16(20)11-4-3-5-12(8-11)21-2/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZWTLLVNJNMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B3127222.png)
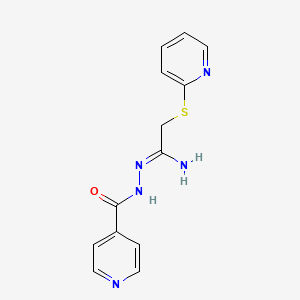
![4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3127228.png)

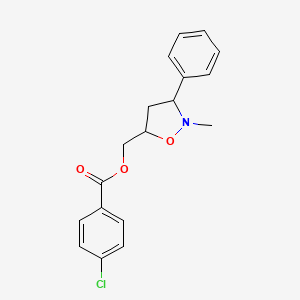
![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)

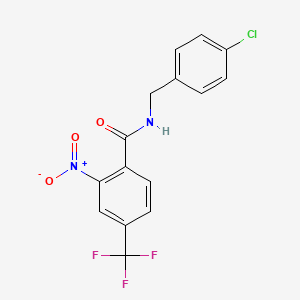
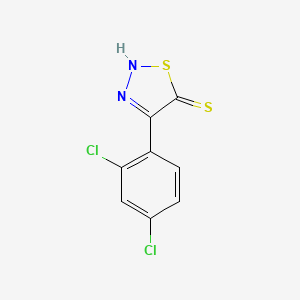
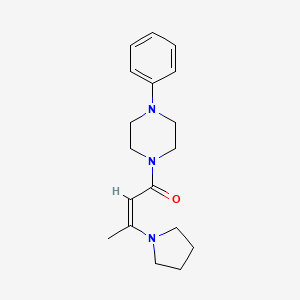

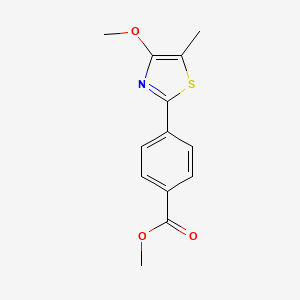
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)
